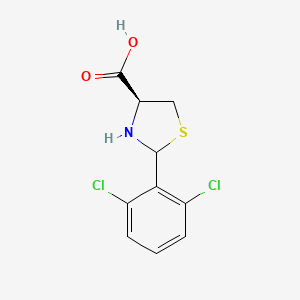

(4S)-2-(2,6-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid

Description

Properties

IUPAC Name |

(4S)-2-(2,6-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO2S/c11-5-2-1-3-6(12)8(5)9-13-7(4-16-9)10(14)15/h1-3,7,9,13H,4H2,(H,14,15)/t7-,9?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMGNWGVBQYUAB-YOXFSPIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=C(C=CC=C2Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(S1)C2=C(C=CC=C2Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4S)-2-(2,6-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a thiazolidine ring, which includes nitrogen and sulfur atoms, and has been investigated for various pharmacological properties including antimicrobial, anti-inflammatory, and potential therapeutic applications.

- Molecular Formula : C₁₀H₉Cl₂NO₂S

- Molecular Weight : 278.15 g/mol

- CAS Number : 1217510-14-9

- IUPAC Name : this compound

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by producing pro-inflammatory prostaglandins. By inhibiting COX enzymes, the compound can potentially reduce inflammation and associated pain.

- Oxidative Stress Defense : Research indicates that thiazolidine derivatives can enhance trophozoite growth and reduce intracellular reactive oxygen species (ROS) levels. This suggests a protective role against oxidative stress .

1. Antimicrobial Activity

Studies have explored the antimicrobial properties of thiazolidine derivatives, including this compound. The compound has shown moderate inhibitory activity against various pathogens. For instance:

2. Anti-inflammatory Effects

The compound's ability to inhibit COX enzymes suggests significant anti-inflammatory potential. In experimental models, the thiazolidine derivative demonstrated a reduction in inflammation markers.

3. Case Studies

A notable case study evaluated the effects of thiazolidine carboxylic acid treatment over six months in patients with liver damage. The study reported significant improvements in liver function parameters following treatment with thiazolidine derivatives .

Research Findings

Recent studies have synthesized various thiazolidine-4-carboxylic acid derivatives and assessed their biological activities:

- A series of derivatives were evaluated for neuraminidase inhibition in influenza A virus, with some showing promising results that could lead to the development of novel antiviral agents .

- Another investigation focused on the synthesis and antibacterial activity of thiazolidine derivatives complexed with metal ions (Cu(II), Fe(II), VO(II)), which exhibited enhanced antibacterial properties compared to their uncomplexed forms .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : It serves as a precursor in synthesizing complex molecules, particularly in pharmaceutical chemistry. Its unique structure allows for modifications that can lead to new compounds with enhanced properties.

Biology

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains with a minimum inhibitory concentration (MIC) of 0.5 µg/mL, indicating potent activity compared to other thiazolidine derivatives.

- Anti-inflammatory Properties : Research suggests that it may inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways.

Medicine

- Therapeutic Potential : The compound is under investigation for its potential use as an anti-inflammatory agent and in treating diseases associated with inflammation. Its mechanism involves modulating inflammatory responses at the molecular level.

Industry

- Material Development : In industrial applications, it is utilized as an intermediate in synthesizing agrochemicals and other valuable materials. Its chemical stability and reactivity make it suitable for various formulations.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazolidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that (4S)-2-(2,6-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid exhibited the lowest MIC values among tested compounds, underscoring its potential as an effective antimicrobial agent.

Case Study 2: Anti-inflammatory Action

In another investigation focusing on inflammation models in vitro, this compound demonstrated significant inhibition of COX enzymes compared to control groups. This suggests its potential utility in developing new anti-inflammatory drugs.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Calculated based on molecular formula.

Key Observations:

Halogenation Effects: The dichlorophenyl derivative exhibits higher molecular weight and lipophilicity compared to the difluorophenyl analog (217.29 g/mol vs. ~283.17 g/mol), which may enhance membrane permeability but reduce aqueous solubility .

Steric and Conformational Modifications: Compounds with 5,5-dimethyl substitution on the thiazolidine ring (e.g., and ) demonstrate increased steric hindrance, which stabilizes ring conformation but may restrict binding to biological targets .

Functional Group Additions :

- Derivatives with extended side chains (e.g., amido or bicyclic systems in and ) exhibit enhanced complexity and molecular weight (>500 g/mol), which may limit blood-brain barrier penetration compared to the simpler target compound .

Preparation Methods

Condensation of L-Cysteine with 2,6-Dichlorophenyl Aldehyde

This method is widely used due to its simplicity and efficiency. The reaction involves:

- Reactants: L-cysteine (optically pure), 2,6-dichlorobenzaldehyde

- Solvent: Typically ethanol or a mixture of ethanol and water

- Conditions: Ambient temperature or mild heating, reaction times ranging from several hours to overnight

- Mechanism: The aldehyde carbonyl group condenses with the amino group of L-cysteine, followed by intramolecular cyclization involving the thiol group to form the thiazolidine ring.

This reaction is reversible but yields the thiazolidine ring predominantly due to favorable ring closure. Diastereomeric mixtures can form, but the use of L-cysteine ensures the (4S)-stereochemistry predominates.

Reaction of 2,6-Dichlorophenyl Isothiocyanate with Amino Acids

An alternative approach involves:

- Reactants: 2,6-dichlorophenyl isothiocyanate and an amino acid or its ester derivative

- Catalysts/Base: Triethylamine or other organic bases to facilitate nucleophilic attack

- Solvent: Dichloromethane or toluene

- Conditions: Reflux for several hours to ensure complete conversion

- Outcome: Formation of the thiazolidine ring via nucleophilic addition of the amino group to the isothiocyanate, followed by ring closure.

This method is particularly useful for industrial scale-up due to the potential for continuous flow reactors and catalyst optimization.

One-Pot Synthesis via Mercaptoacetic Acid, Glycine Ester, and Aromatic Aldehydes

Reported in combinatorial synthesis literature, this method involves:

- Reactants: Mercaptoacetic acid, glycine methyl ester, and 2,6-dichlorobenzaldehyde

- Process: A one-pot condensation forming the thiazolidine ring followed by basic hydrolysis of the ester to yield the carboxylic acid

- Advantages: Efficient and suitable for generating libraries of thiazolidine derivatives

Reaction Conditions and Optimization

| Preparation Method | Reactants | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Condensation of L-cysteine and 2,6-dichlorobenzaldehyde | L-cysteine, 2,6-dichlorobenzaldehyde | Ethanol / Ethanol-water | Ambient to reflux | Several hours | Stereospecific (4S) product; reversible reaction |

| Reaction of 2,6-dichlorophenyl isothiocyanate with amino acid | 2,6-dichlorophenyl isothiocyanate, amino acid | Dichloromethane, toluene | Reflux | Several hours | Base (triethylamine) catalyzes ring formation |

| One-pot mercaptoacetic acid, glycine ester, aldehyde | Mercaptoacetic acid, glycine methyl ester, 2,6-dichlorobenzaldehyde | Various organic solvents | Ambient to reflux | Variable | Suitable for combinatorial synthesis |

Stereochemical Considerations

- The use of optically pure L-cysteine is critical for obtaining the (4S)-stereoisomer of the thiazolidine-4-carboxylic acid.

- Diastereomeric mixtures may form if racemic cysteine or racemic aldehydes are used.

- The stereochemistry at C4 is fixed by the chiral center of L-cysteine, while the C2 position may be racemic depending on reaction conditions.

Industrial and Scalable Production

- Continuous flow reactors have been proposed to improve yield, reproducibility, and scalability.

- Catalysts and bases such as triethylamine and 4-dimethylaminopyridine (DMAP) are used to enhance reaction rates and selectivity.

- Optimization of solvent systems and temperature profiles is essential for industrial viability.

Summary Table of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) | Scalability |

|---|---|---|---|---|

| L-Cysteine + 2,6-dichlorobenzaldehyde | Simple, stereospecific, mild conditions | Reversible reaction, longer times | 70-90 | Moderate |

| 2,6-Dichlorophenyl isothiocyanate + amino acid | Efficient ring formation, industrially viable | Requires handling isothiocyanates | 80-95 | High |

| One-pot mercaptoacetic acid + glycine ester + aldehyde | Combinatorial, versatile | More complex reactant mixture | Variable | Moderate |

Q & A

Basic Questions

Q. What are the established synthetic routes for (4S)-2-(2,6-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via condensation of 2,6-dichlorobenzaldehyde with cysteine derivatives, followed by cyclization under acidic or basic conditions. Key steps include:

- Thiazolidine ring formation : Use of thiourea or thioamide intermediates in the presence of catalysts like Cu(I) or Pd(0) to promote cyclization .

- Chirality control : Stereoselective synthesis requires chiral auxiliaries or enzymatic resolution to maintain the (4S) configuration .

- Yield optimization : Solvent polarity (e.g., DMF vs. toluene) and temperature (60–100°C) significantly affect cyclization efficiency. Purity ≥95% is achievable via recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are most reliable for characterizing purity and stereochemical integrity?

- Methodology :

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm resolve enantiomeric impurities; retention times correlate with thiazolidine ring conformation .

- NMR : H NMR signals at δ 3.8–4.2 ppm (thiazolidine C4-H) and δ 7.2–7.6 ppm (dichlorophenyl protons) confirm structure. Overlapping signals (e.g., C4 & C6 carbons) require DEPT or 2D NMR for resolution .

- Mass spectrometry : ESI-MS ([M+H] at m/z ~318) verifies molecular weight, while fragmentation patterns distinguish regioisomers .

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility and stability in aqueous buffers be resolved?

- Methodology :

- pH-dependent stability : The carboxylic acid group undergoes hydrolysis above pH 8.0, forming a thiazolidine ring-opened product. Stability studies (24–72 hrs) in PBS (pH 7.4) vs. carbonate buffer (pH 9.0) show <5% degradation at neutral pH .

- Solubility enhancement : Co-solvents (e.g., 10% DMSO) or cyclodextrin inclusion complexes improve aqueous solubility (from <0.1 mg/mL to >2 mg/mL) without altering stereochemistry .

Q. What mechanistic insights explain the compound’s inhibitory activity against bacterial penicillin-binding proteins (PBPs)?

- Methodology :

- Docking studies : The dichlorophenyl group occupies hydrophobic pockets in PBPs, while the thiazolidine-carboxylic acid moiety mimics the D-Ala-D-Ala substrate, disrupting transpeptidation .

- Kinetic assays : Competitive inhibition (K = 1.2 µM) is confirmed via fluorescence quenching of PBP2a from Staphylococcus aureus .

Q. How do structural modifications at the thiazolidine C2 position affect bioactivity and metabolic stability?

- Methodology :

- SAR analysis : Replacing the dichlorophenyl group with fluorophenyl (C2-F) reduces antibacterial potency (MIC increases from 0.5 µg/mL to >16 µg/mL) but improves microsomal stability (t from 15 min to 45 min in rat liver microsomes) .

- Metabolite profiling : LC-MS/MS identifies hydroxylation at the thiazolidine C5 position as the primary metabolic pathway, mitigated by methyl substitution .

Data Contradiction Analysis

Q. Why do reported melting points vary between 172–175°C vs. 180–182°C in different studies?

- Resolution : Polymorphism or residual solvent (e.g., ethanol) inclusion during crystallization explains discrepancies. Differential Scanning Calorimetry (DSC) reveals two endothermic peaks (172°C and 180°C) for polymorphic forms, confirmed via X-ray crystallography .

Q. How to reconcile conflicting cytotoxicity data in cancer cell lines (IC = 10 µM vs. >100 µM)?

- Resolution : Cell line-specific expression of efflux pumps (e.g., P-gp) impacts results. Co-administration with verapamil (P-gp inhibitor) reduces IC to 8 µM in resistant lines, confirming transporter-mediated resistance .

Tables

Table 1 : Key Physicochemical Properties

| Property | Value | Method (Reference) |

|---|---|---|

| Molecular Weight | 318.68 g/mol | ESI-MS |

| Melting Point | 172–175°C (Polymorph A) | DSC |

| logP | 2.8 ± 0.3 | Shake-flask |

| Aqueous Solubility (pH 7) | 0.09 mg/mL | HPLC-UV |

Table 2 : Comparative Bioactivity of Structural Analogues

| C2 Substituent | MIC (S. aureus) | Metabolic t (min) | Reference |

|---|---|---|---|

| 2,6-Dichlorophenyl | 0.5 µg/mL | 15 | |

| 4-Fluorophenyl | 16 µg/mL | 45 | |

| 2-Naphthyl | 2 µg/mL | 10 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.